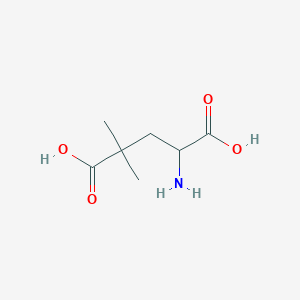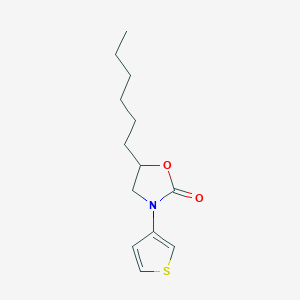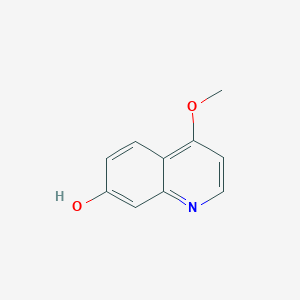
5-(((Tert-butyldiphenylsilyl)oxy)methyl)-2-methylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol is a compound that features a tert-butyl(diphenyl)silyl protecting group attached to a cyclohexanol derivative. This compound is primarily used in organic synthesis, particularly in the protection of hydroxyl groups due to its stability under various reaction conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol typically involves the protection of the hydroxyl group on 2-methylcyclohexanol. The tert-butyl(diphenyl)silyl group can be introduced using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Tetrabutylammonium fluoride (TBAF) in THF for deprotection.
Major Products
Oxidation: 5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexanone.
Reduction: Various alcohol derivatives depending on the reducing agent used.
Substitution: Deprotected alcohol or other substituted derivatives.
Aplicaciones Científicas De Investigación
5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: In the development of pharmaceuticals where the stability of the protecting group is crucial during multi-step syntheses.
Industry: Used in the production of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism by which 5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, making the protected hydroxyl group less reactive under acidic and nucleophilic conditions . This stability allows for selective reactions to occur on other parts of the molecule without affecting the protected hydroxyl group.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ethers
- Triisopropylsilyl (TIPS) ethers
- Trimethylsilyl (TMS) ethers
Uniqueness
5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol is unique due to the increased steric bulk provided by the diphenyl groups, which offers greater stability against acidic hydrolysis compared to other silyl ethers . This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required.
Propiedades
Fórmula molecular |
C24H34O2Si |
|---|---|
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C24H34O2Si/c1-19-15-16-20(17-23(19)25)18-26-27(24(2,3)4,21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-14,19-20,23,25H,15-18H2,1-4H3 |
Clave InChI |
ZIBWIOZFRLNERO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)

![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)

![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-ethylcarbamate](/img/structure/B13886968.png)
![Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13886970.png)



![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)

![3-[(Oxan-2-yl)oxy]propanal](/img/structure/B13887009.png)
